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molecular formula C8H18N2O B8774397 1-(Methylamino)-3-(pyrrolidin-1-yl)propan-2-ol

1-(Methylamino)-3-(pyrrolidin-1-yl)propan-2-ol

Cat. No. B8774397
M. Wt: 158.24 g/mol
InChI Key: KMAXFYYGXOXNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426604B2

Procedure details

1-Methylamino-3-pyrrolidin-1-yl-propan-2-ol was prepared from (2-Hydroxy-3-pyrrolidin-1-yl-propyl)-methyl-carbamic acid tert-butyl ester following General Procedure F. to generate a TFA salt.
Name
(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-methyl-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[N:7]([CH2:9][CH:10]([OH:17])[CH2:11][N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)C)(C)(C)C.C(O)(C(F)(F)F)=O>>[CH3:6][NH:7][CH2:9][CH:10]([OH:17])[CH2:11][N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-methyl-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)CC(CN1CCCC1)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNCC(CN1CCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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